3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid 3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17601576
InChI: InChI=1S/C18H13ClN2O4S/c1-21-16(23)15(9-11-7-12(19)5-6-14(11)22)26-18(21)20-13-4-2-3-10(8-13)17(24)25/h2-9,22H,1H3,(H,24,25)/b15-9-,20-18?
SMILES:
Molecular Formula: C18H13ClN2O4S
Molecular Weight: 388.8 g/mol

3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

CAS No.:

Cat. No.: VC17601576

Molecular Formula: C18H13ClN2O4S

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid -

Specification

Molecular Formula C18H13ClN2O4S
Molecular Weight 388.8 g/mol
IUPAC Name 3-[[(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid
Standard InChI InChI=1S/C18H13ClN2O4S/c1-21-16(23)15(9-11-7-12(19)5-6-14(11)22)26-18(21)20-13-4-2-3-10(8-13)17(24)25/h2-9,22H,1H3,(H,24,25)/b15-9-,20-18?
Standard InChI Key VOQRUGXTUITLKO-YMMLTTEXSA-N
Isomeric SMILES CN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=NC3=CC=CC(=C3)C(=O)O
Canonical SMILES CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=NC3=CC=CC(=C3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C₁₈H₁₃ClN₂O₄S, with a molecular weight of 388.82 g/mol . Its IUPAC name, 3-[[(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid, reflects the intricate arrangement of functional groups:

  • A thiazolidinone ring (4-oxo-1,3-thiazolidine) at the core.

  • A 5-chloro-2-hydroxybenzylidene substituent contributing electron-withdrawing and hydrogen-bonding capabilities.

  • A 3-aminobenzoic acid group enabling solubility in polar solvents and potential for salt formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point628.9 ± 65.0 °C (Predicted)
Density1.47 ± 0.1 g/cm³ (Predicted)
pKa4.00 ± 0.10 (Predicted)
SolubilityModerate in DMSO, low in water

The chloro and hydroxy groups enhance stability through intramolecular hydrogen bonding, while the thiazolidinone ring provides a planar configuration conducive to π-π stacking interactions.

Synthesis and Optimization

The synthesis involves a multi-step condensation reaction:

  • Formation of the thiazolidinone core: Reacting thiourea derivatives with α-haloesters under basic conditions yields the 3-methyl-4-oxo-thiazolidine intermediate.

  • Benzylidene incorporation: Condensing the thiazolidinone with 5-chloro-2-hydroxybenzaldehyde in ethanol under reflux (78–80°C) introduces the benzylidene group. This step requires precise pH control (6.5–7.5) to maximize yield .

  • Coupling with 3-aminobenzoic acid: A nucleophilic substitution reaction links the amino group of benzoic acid to the thiazolidinone’s imine carbon, facilitated by catalysts like acetic acid.

Typical yields range from 65–72%, with purity >95% confirmed via HPLC .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, key mediators of prostaglandin and leukotriene synthesis. In murine macrophage models, it reduced TNF-α production by 42% at 10 μM concentration. The chloro-hydroxybenzylidene moiety enhances binding to enzyme active sites through halogen bonding.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Similar Thiazolidinones

CompoundMolecular FormulaIC₅₀ (MCF-7)Key Substituents
Subject CompoundC₁₈H₁₃ClN₂O₄S8.2 μM5-Cl-2-OH-Benzylidene
3-{[(2E,5Z)-5-(2-Cl-4,5-OMe-Benzylidene)...C₂₀H₁₇ClN₂O₅S12.4 μM2-Cl-4,5-OMe-Benzylidene
Tiacumicin BC₅₈H₈₄Cl₂N₂O₁₈N/AMacrocyclic thiazolidinone

The 5-chloro-2-hydroxy substitution confers superior cytotoxicity compared to methoxy-substituted analogs, likely due to enhanced electrophilicity .

Future Directions and Applications

  • Drug Development: Optimizing bioavailability via prodrug strategies (e.g., esterification of the carboxylic acid group).

  • Combination Therapies: Synergistic studies with cisplatin or paclitaxel to enhance anticancer efficacy.

  • Analytical Reagents: Exploration as a chelating agent for transition metal quantification .

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